molecular formula C27H22O2 B1354342 9,9-Bis(4-methoxyphenyl)-9h-fluorene CAS No. 117766-40-2

9,9-Bis(4-methoxyphenyl)-9h-fluorene

Cat. No. B1354342
M. Wt: 378.5 g/mol
InChI Key: BYDIWLYAWBNCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9,9-Bis(4-methoxyphenyl)-9h-fluorene” is a type of hole-transport material (HTM) that plays a crucial role in determining the photovoltaic performance and long-term stability of perovskite solar cells (PSCs). It not only efficiently facilitates hole-extraction and transfer, but also acts as a barrier to protect the perovskite from moisture and oxygen .


Synthesis Analysis

Two new easily accessible 9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs comprising H (YT1) and methoxyphenyl-fluorene (YT3) as the terminated groups have been synthesized for use in organic–inorganic hybrid and all-inorganic PSCs .


Molecular Structure Analysis

The molecular structure of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” is C27H22O2 .


Chemical Reactions Analysis

The chemical reactions involving “9,9-Bis(4-methoxyphenyl)-9h-fluorene” are crucial in the context of perovskite solar cells (PSCs). The terminated groups in HTMs show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance .


Physical And Chemical Properties Analysis

The physical state of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” at 20 degrees Celsius is solid. Its molecular formula is C27H22O2, and it has a molecular weight of 378.47. It appears as a white to almost white powder or crystal .

Scientific Research Applications

1. Proton Exchange Membranes in Fuel Cells

9,9-bis(4-methoxyphenyl)-9h-fluorene derivatives have been utilized in the development of fluorene-based poly(arylene ether sulfone) copolymers. These polymers, especially SPAES copolymers, demonstrate high proton conductivity and low methanol permeability, making them suitable as polymer electrolyte membrane (PEM) materials for fuel cell applications (Wang et al., 2011).

2. Synthesis and Characterization for Resin Materials

The compound has been synthesized and characterized as a monomer for heat-resistant adhesives and other high-performance materials. This process involves the use of phenol and fluorenone with cationic ion-exchange resin as a catalyst, leading to high-purity 9,9-bis(4-hydroxyphenyl)-fluorene, a derivative of 9,9-bis(4-methoxyphenyl)-9h-fluorene (Liu et al., 2008).

3. Development of Fluorescent Probes

Novel fluorene compounds have been synthesized, exhibiting high fluorescence quantum yields, making them valuable as new fluorescent probes. These compounds show potential in various applications due to their unique photoluminescent properties (Feng et al., 2005).

4. Optical and Fluorescence Properties

9,9-bis(4-methoxyphenyl)-9h-fluorene derivatives have been synthesized to study their fluorescence properties. These compounds, such as 2,7-substituted 9-fluorenones, exhibit blue light-emitting fluorescence, which is valuable for various optical applications (Rodríguez et al., 2006).

5. Electroluminescent Materials

A study focused on fluorene-containing polyesters, highlighting their potential as electroluminescent materials due to their excellent luminescent properties, solubility, and thermal stability. This research indicates the potential use of 9,9-bis(4-methoxyphenyl)-9h-fluorene in developing new electroluminescent materials (Zhou et al., 2009).

6. Light-Emitting Applications

Derivatives of 9,9-bis(4-methoxyphenyl)-9h-fluorene have been synthesized and used in polyfluorenes for light-emitting applications. These materials display high photoluminescence efficiencies and are suitable for use in the blue spectral region of light-emitting devices (Lindgren et al., 2005).

Future Directions

The future directions for “9,9-Bis(4-methoxyphenyl)-9h-fluorene” could involve its use in the development of highly efficient and stable perovskite solar cells (PSCs). The terminated groups in HTMs, such as those in “9,9-Bis(4-methoxyphenyl)-9h-fluorene”, show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance. These findings could provide a useful insight for future rational design of HTMs .

properties

IUPAC Name

9,9-bis(4-methoxyphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDIWLYAWBNCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472557
Record name 9H-Fluorene, 9,9-bis(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis(4-methoxyphenyl)-9h-fluorene

CAS RN

117766-40-2
Record name 9H-Fluorene, 9,9-bis(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL four-necked flask, 35.0 g (0.10 mole) of 9,9-bis(4-hydroxyphenyl)-9H-fluorene and 300 mL of dimethylformamide were fed, and the resulting mixture was allowed to dissolve, followed by addition of 63.6 g (0.46 mole) of potassium carbonate to the resulting solution. The resulting mixture was cooled to 10° C. and 31.2 g (0.22 mole) of methyl iodide was added thereto dropwise, followed by stirring the mixture for 6 hours. To this mixture, 500 mL of methyl isobutyl ketone was fed, and the resulting mixture was washed 3 times with 400 mL of water, followed by concentrating thereof under reduced pressure to obtain a crude product. To this crude product, 300 mL of methyl isobutyl ketone was added and the crude product was allowed to dissolve under heat, followed by addition of 300 mL of methanol, collection of yielded crystals by filtration and drying thereof to obtain 29.7 g of 9,9-bis(4-methoxyphenyl)-9H-fluorene. The yield was 79%. On the other hand, 4.77 g (0.02 mole) of bis(4-fluorophenyl)sulfoxide and 30 ml of dimethylformamide were fed to a 100 mL four-necked flask and allowed to dissolve, followed by addition of 2.20 g (0.055 mole) of sodium hydroxide and 1.60 g (4.0×10−3 mole) of tetrabutylammonium hydrosulfate to the resulting solution and replacement of the atmosphere with nitrogen. To this mixture, 6.91 g (0.05 mole) of 2,4-dimethylbenzenethiol was added dropwise, and the resulting mixture was heated to 48° C. and stirred for 11 hours. To this mixture, 500 mL of ethyl acetate was fed, and the resulting mixture was washed 4 times with 300 mL of water and concentrated under reduced pressure to yield crystals which were then collected by filtration and dried to obtain 5.67 g of bis[4-(2,4-dimethylphenylsulfanyl)phenyl)sulfoxide. The yield was 60%. By following the same procedure as in Example 1 except that 2.28 g (0.0048 mole) of bis[4-(2,4-dimethylphenylsulfanyl)phenyl]sulfoxide was used instead of bis(hydroxyphenyl)sulfoxide and that 1.75 g (0.0048 mole) of 9,9-bis(4-methoxyphenyl)-9H-fluorene was used instead of 9,9-bis(4-hydroxyphenyl)-9H-fluorene, 3.48 g of trifluoromethanesulfonate bis[4-(2,4-dimethylbenzenesulfanyl)phenyl][2-methoxy-[5-(9H-fluorene-9-yl(4-methoxyphenyl)methyl)phenyl]sulfonium was obtained. The yield was 74%. To a 50 mL four-necked flask, 0.99 g (1.0×10−3 mole) of the obtained compound and 10.0 g of acetic acid were fed and the compound was allowed to dissolve, followed by addition of 0.0165 g (5.0×10−5 mole) of sodium tungstate dihydrate and dropwise addition of 0.91 g (8.0×10−3 mole) of 30% aqueous hydrogen peroxide solution to the resulting solution, heating of the resulting mixture to 60° C. and stirring thereof for 3 hours. To the mixture, 30 mL of methyl isobutyl ketone was fed, and the resulting mixture was washed 3 times with 30 mL of water, followed by concentrating thereof under reduced pressure. The MALDI-TOFMASS of this crude product was measured to find a peak at 1307.22, so that coexistence of single fluorene bisphenol molecule wherein sulfoniation occurred at 2 positions (compound No. 11B) was confirmed. This product was dissolved into 30 mL of methyl isobutyl ketone again and 30 mL of p-xylene was added to the resulting solution, followed by collection of yielded crystals by filtration and drying thereof to obtain the compound No. 11. The yielded amount was 0.051 g, and the yield was 4.8%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Bis(4-methoxyphenyl)-9h-fluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Bis(4-methoxyphenyl)-9h-fluorene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,9-Bis(4-methoxyphenyl)-9h-fluorene
Reactant of Route 4
Reactant of Route 4
9,9-Bis(4-methoxyphenyl)-9h-fluorene
Reactant of Route 5
Reactant of Route 5
9,9-Bis(4-methoxyphenyl)-9h-fluorene
Reactant of Route 6
9,9-Bis(4-methoxyphenyl)-9h-fluorene

Citations

For This Compound
6
Citations
Y Zhang, J Guo, H Su, J Li, W Wu, L Wang - Dyes and Pigments, 2018 - Elsevier
The influence of substituted groups on properties is investigated for three organic hole transport materials (HTMs), HT1, HT1-P, and HT1-OP, by combination of first principle and …
Number of citations: 24 www.sciencedirect.com
M Zhai, A Wang, C Chen, F Hao, H Wang… - Chemical Engineering …, 2021 - Elsevier
In order to further boost the photovoltaic performance of all-inorganic perovskite solar cells (PSCs), great efforts are needed to synergistically develop high-quality perovskite film and …
Number of citations: 28 www.sciencedirect.com
M Zhai, Y Miao, C Chen, L Liu, H Wang, X Ding… - Journal of Power …, 2022 - Elsevier
Donor-π-donor (D-π-D) type organic semiconductors have been demonstrated to be excellent hole transporting materials (HTMs) in perovskite solar cells (PSCs). However, a …
Number of citations: 3 www.sciencedirect.com
FT IERS - researchgate.net
organic chemistry Page 1 This is an Accepted Manuscript, which has been through the Royal Society of Chemistry peer review process and has been accepted for publication. Accepted …
Number of citations: 19 www.researchgate.net
K Radhakrishna, SB Manjunath… - ACS Applied Energy …, 2023 - ACS Publications
Solar cells constructed with organic–inorganic metal halide perovskite is a hot topic as they can replace the existing traditional silicon-based solar cells. The major hurdle in the …
Number of citations: 2 pubs.acs.org
YA Pankhade, R Pandey, S Fatma… - The Journal of …, 2022 - ACS Publications
In this article, we describe a convenient method to access 9-aryl fluorene derivatives through a TfOH-catalyzed intramolecular 1,6-conjugate arylation of 2-(aryl)-phenyl-substituted p-…
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.